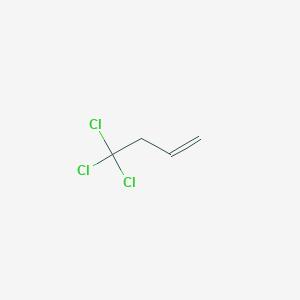
TRICHLOROBUTENE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRICHLOROBUTENE) (also known as 1,1,2-Trichloro-1-butene) is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain. This compound is used in various chemical processes and has significant industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
TRICHLOROBUTENE) can be synthesized through the chlorination of butene. The reaction typically involves the addition of chlorine to butene under controlled conditions. The process can be carried out in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of butene, trichloro- involves large-scale chlorination processes. The use of continuous flow reactors allows for efficient and consistent production. The reaction is typically conducted at elevated temperatures and pressures to maximize the conversion of butene to the trichlorinated product. The final product is then purified through distillation and other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
TRICHLOROBUTENE) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in butene, trichloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: TRICHLOROBUTENE) can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted butenes depending on the nucleophile used.
Addition Reactions: Products include dihalides and other addition products.
Oxidation and Reduction: Products include alcohols, aldehydes, and other oxidized or reduced derivatives.
科学研究应用
Industrial Applications
Trichlorobutene is predominantly used as an intermediate in the synthesis of chloroprene, which is crucial for producing neoprene rubber. Its applications can be summarized as follows:
- Synthesis of Chloroprene :
- Research and Development :
- Chemical Reactions :
Safety and Toxicity
Trichlorobutene poses several health hazards, necessitating stringent safety protocols:
- Toxicity Levels :
- Handling Precautions :
Environmental Impact
The environmental implications of trichlorobutene are significant:
- Persistence and Bioaccumulation :
- Waste Management :
Case Study 1: Chloroprene Production
A study conducted in Germany highlighted that trichlorobutene production levels were approximately 1000-2000 tons annually in the late 1980s, exclusively for chloroprene synthesis. This case emphasizes the importance of closed-system processes to prevent worker exposure and environmental contamination.
Case Study 2: Toxicological Assessment
Research evaluating the acute toxicity of trichlorobutene revealed moderate toxicity levels in rats upon oral administration. This study underscores the need for careful monitoring and regulation of chemical exposure in industrial settings .
作用机制
The mechanism of action of butene, trichloro- involves its interaction with various molecular targets. In chemical reactions, the compound’s chlorine atoms can act as leaving groups, facilitating nucleophilic substitution and addition reactions. The presence of multiple chlorine atoms also influences the compound’s reactivity and stability. The pathways involved in its reactions include the formation of intermediates such as carbocations and halonium ions .
相似化合物的比较
Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon with similar reactivity but different applications.
1,2,4-Trichloro-2-butene: Another chlorinated butene with different substitution patterns and reactivity.
1,2-Dichloroethene: A related compound with two chlorine atoms and different chemical properties .
Uniqueness
TRICHLOROBUTENE) is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
13279-84-0 |
|---|---|
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC 名称 |
4,4,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2H,1,3H2 |
InChI 键 |
AKQZPPKQVZVYCC-UHFFFAOYSA-N |
SMILES |
C=CCC(Cl)(Cl)Cl |
规范 SMILES |
C=CCC(Cl)(Cl)Cl |
Key on ui other cas no. |
13279-84-0 |
物理描述 |
Trichlorobutene appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. |
同义词 |
4,4,4-Trichloro-1-butene |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















